

Application Notes and Protocols for MK-386 in Cell Culture

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Compound of Interest

Compound Name: MK 386

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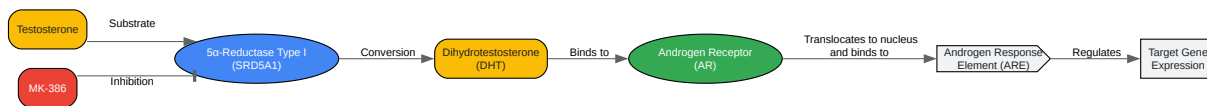
These application notes provide a comprehensive guide for utilizing MK-386, a potent and selective inhibitor of 5 α -reductase type I, in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the relevant signaling pathway and experimental workflows.

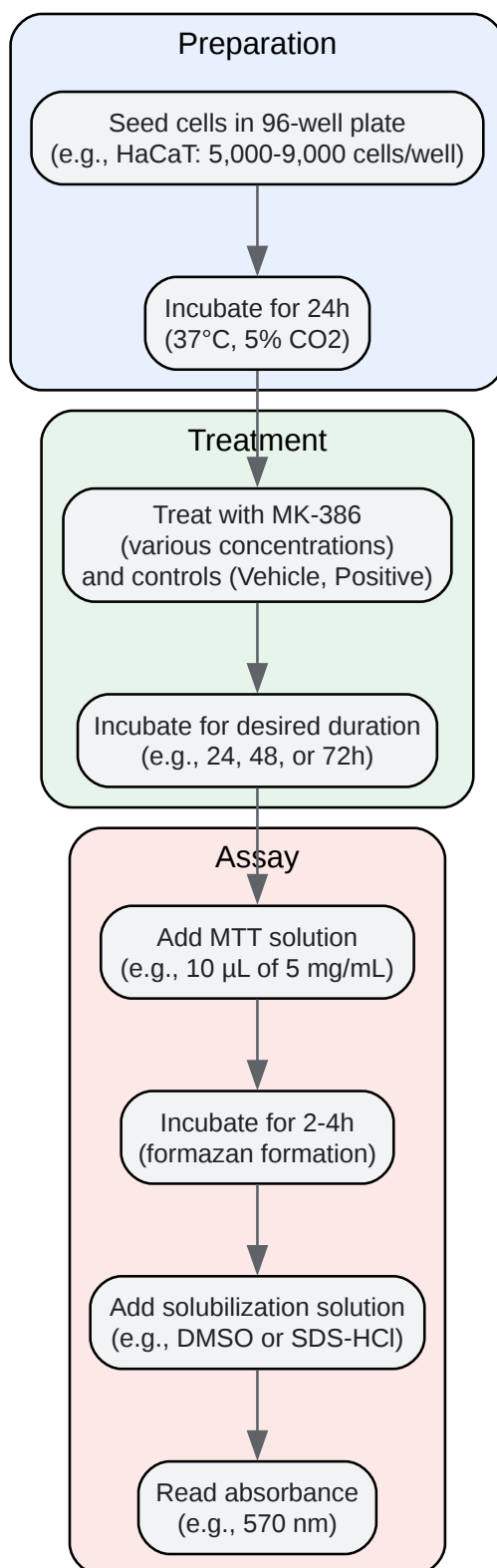
Introduction to MK-386

MK-386 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of the type I isozyme of 5 α -reductase.^[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The type I isozyme is predominantly found in the skin, including sebaceous glands and hair follicles. MK-386 exhibits high selectivity for 5 α -reductase type I over type II, with reported IC₅₀ values of 0.9 nM and 154 nM, respectively.^[1] Although initially investigated for androgen-dependent conditions such as acne and androgenic alopecia, its clinical development was halted due to observations of hepatotoxicity.^[1] Nevertheless, MK-386 remains a valuable tool for in vitro research to understand the role of 5 α -reductase type I in various cellular processes.

Mechanism of Action

MK-386 competitively inhibits the 5 α -reductase type I enzyme, thereby blocking the conversion of testosterone to DHT. This reduction in DHT levels can modulate the activity of androgen receptor-dependent signaling pathways in cells that express the type I isozyme.





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References

- 1. MK-386 - Wikipedia [en.wikipedia.org]
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